molecular formula C13H16N2O B11810348 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine

Cat. No.: B11810348
M. Wt: 216.28 g/mol
InChI Key: NEZGJHMWZRRLIE-UHFFFAOYSA-N
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Description

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 2,4-dimethylphenyl group attached to the oxazole ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl)oxazol-2-yl)ethanamine: Lacks the dimethyl groups, leading to different chemical properties.

    2-(5-(2,4-Dichlorophenyl)oxazol-2-yl)ethanamine: Contains chlorine atoms instead of methyl groups, affecting its reactivity and applications.

Uniqueness

The presence of the 2,4-dimethylphenyl group in 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine imparts unique chemical and biological properties, making it distinct from other oxazole derivatives. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[5-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]ethanamine

InChI

InChI=1S/C13H16N2O/c1-9-3-4-11(10(2)7-9)12-8-15-13(16-12)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3

InChI Key

NEZGJHMWZRRLIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(O2)CCN)C

Origin of Product

United States

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